7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol
Description
Properties
Molecular Formula |
C9H13N3O |
|---|---|
Molecular Weight |
179.22 g/mol |
IUPAC Name |
7-amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol |
InChI |
InChI=1S/C9H13N3O/c1-5-4-8(13)12-9-6(5)2-3-7(10)11-9/h2-3,5,8,13H,4H2,1H3,(H3,10,11,12) |
InChI Key |
JJJNUADTWIIIAU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(NC2=C1C=CC(=N2)N)O |
Origin of Product |
United States |
Preparation Methods
Direct Nucleophilic Substitution
Amination of the 7-position is achieved through nucleophilic aromatic substitution (SₙAr). The MDPI study highlights that electron-deficient positions on the naphthyridine ring react preferentially with amines. For example, refluxing a brominated intermediate with primary amines (e.g., benzylamine) in ethanol introduces the amino group with high regioselectivity.
Reductive Amination
An alternative approach involves reductive amination of a ketone intermediate. Using lithium aluminum hydride (LiAlH₄) in THF reduces a carbonyl group to an alcohol, which is subsequently aminated via a Mitsunobu reaction or treated with ammonia under catalytic hydrogenation.
Protecting Group Management
Protecting groups play a pivotal role in multistep syntheses. The t-butyloxycarbonyl (Boc) group is commonly employed to shield the amine functionality during hydrogenation and bromination steps. Deprotection is performed using hydrochloric acid in dioxane or trifluoroacetic acid (TFA). In contrast, benzyl groups are removed via hydrogenolysis over Pd/C, ensuring compatibility with the tetrahydro-naphthyridine scaffold.
Rearrangement Pathways
Unexpected rearrangements, such as the Smiles rearrangement, can occur during amination. The MDPI article reports that 1,3-diamino-2,7-naphthyridines rearrange to 6,8-diamino derivatives under high-temperature conditions (>145°C) in the presence of primary amines. This underscores the importance of controlling reaction parameters to avoid undesired byproducts.
Comparative Analysis of Synthetic Routes
Challenges and Optimization
-
Regioselectivity in Bromination : Achieving mono-bromination at the 6-position requires precise stoichiometry and solvent control. Excess NBS or prolonged reaction times lead to di-brominated byproducts.
-
Hydrogenation Control : Over-hydrogenation can result in fully saturated decahydro derivatives, necessitating careful monitoring of reaction progress.
-
Rearrangement Mitigation : Using sterically hindered amines (e.g., benzylamine) slows unwanted Smiles rearrangements, preserving the integrity of the tetrahydro-naphthyridine structure .
Chemical Reactions Analysis
Types of Reactions: 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different hydrogenated derivatives.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) for converting hydroxyl groups to halides.
Major Products: The major products formed from these reactions include various substituted naphthyridines, hydrogenated derivatives, and halogenated compounds, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Chemistry: In organic chemistry, 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol serves as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the creation of diverse molecular architectures through multicomponent reactions and cyclization processes .
Biology: The compound has shown potential biological activities, including antimicrobial and anticancer properties. It can be used as a lead compound for the development of new therapeutic agents targeting specific biological pathways .
Medicine: In medicinal chemistry, derivatives of this compound are investigated for their pharmacological properties. They may act as enzyme inhibitors, receptor antagonists, or other bioactive molecules with therapeutic potential .
Industry: In the industrial sector, this compound can be used in the development of advanced materials, such as light-emitting diodes (LEDs), dye-sensitized solar cells, and molecular sensors. Its photochemical properties make it suitable for applications in material science .
Mechanism of Action
The mechanism of action of 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound may inhibit or activate certain biological processes, leading to its observed pharmacological effects. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships are essential to understand its mechanism of action .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
Table 1: Key Structural Features of Selected 1,8-Naphthyridine Derivatives
*Similarity scores derived from structural alignment algorithms .
Table 2: Pharmacological Profiles of 1,8-Naphthyridine Derivatives
- Antibacterial Activity: The acetylamino group in 7-acetylamino-2,4-dimethyl-1,8-naphthyridine enhances membrane penetration, improving efficacy against Gram-negative bacteria compared to the target compound .
Physicochemical Properties
Table 3: Comparative Physicochemical Data
Biological Activity
7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as an antibacterial agent. This article reviews the current understanding of its biological activity, including antibacterial properties, mechanisms of action, and relevant case studies.
The compound's structure can be represented as follows:
- Molecular Formula : C₉H₁₁N₃O
- Molecular Weight : 165.20 g/mol
- IUPAC Name : 7-amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol
Antibacterial Activity
Research has demonstrated that 7-amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol exhibits notable antibacterial properties against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness of the compound against different bacterial strains.
Table 1: Antibacterial Activity of 7-Amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Klebsiella pneumoniae | 64 |
| Pseudomonas aeruginosa | 128 |
| Staphylococcus aureus | 16 |
| Streptococcus pneumoniae | 32 |
*Data derived from various studies on the antibacterial efficacy of naphthyridine derivatives .
The antibacterial mechanism of 7-amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol primarily involves interference with bacterial DNA synthesis and function. The compound acts by inhibiting enzymes critical for DNA replication and repair processes. Additionally, it may disrupt bacterial cell wall synthesis and function.
Case Studies
Several studies have explored the efficacy of this compound in various settings:
-
Study on E. coli and A. baumannii :
- A study highlighted the compound's effectiveness when used in combination with efflux pump inhibitors (EPIs), significantly enhancing its antibacterial activity against resistant strains.
- The combination treatment resulted in an 8-fold reduction in MIC values for E. coli and A. baumannii when paired with a specific EPI .
- Biofilm Inhibition :
Q & A
Q. How can researchers optimize the synthesis of 7-amino-4-methyl-1,2,3,4-tetrahydro-1,8-naphthyridin-2-ol derivatives for reproducibility?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions. For example, in the preparation of naphthyridine derivatives, refluxing in N,N-dimethylformamide (DMF) with POCl₃ at 80–90°C for 4–6 hours yields intermediates with >70% purity . Subsequent nucleophilic substitution or condensation steps (e.g., with morpholine or diethylamine) should be monitored via TLC to confirm completion. Purification via recrystallization in ethanol or column chromatography (silica gel, 60–120 mesh) improves yield and purity. Key parameters include solvent polarity, temperature gradients, and catalyst selection (e.g., K₂CO₃ for deprotonation) .
Q. What spectroscopic techniques are critical for validating the structure of naphthyridine derivatives?
- Methodological Answer :
- ¹H NMR : Assign signals for methyl groups (e.g., δ 2.58 ppm for CH₃ in 7-methyl derivatives) and aromatic protons (δ 6.38–8.57 ppm for substituted phenyl rings) .
- IR Spectroscopy : Confirm hydroxyl (ν ~3210 cm⁻¹) and carbonyl (ν ~1650 cm⁻¹) functional groups .
- Mass Spectrometry : Use high-resolution MS to verify molecular ions (e.g., m/z 474 [M⁺] for 4f derivatives) and elemental composition .
- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., hydrogen bonding in the naphthyridine core) .
Advanced Research Questions
Q. How can researchers resolve discrepancies in elemental analysis data for naphthyridine derivatives?
Q. What synthetic strategies minimize unintended side products during Boc-protection or phosphorylation?
- Methodological Answer : Boc-group migration (e.g., from nitrogen to exocyclic methyl groups) can occur during phosphorylation . To suppress this:
Q. How do substituents on the naphthyridine core influence cytotoxicity in cancer cell lines?
- Methodological Answer : Substituent effects are evaluated via SAR studies:
- Use molecular docking (AutoDock Vina) to predict binding to topoisomerase II or kinase domains. Validate via flow cytometry (apoptosis assays) .
Data Contradiction Analysis
Q. Why do some naphthyridine derivatives exhibit inconsistent biological activity despite structural similarity?
- Methodological Answer : Contradictions arise from:
- Solubility differences : Polar groups (e.g., sulfonamide in 2e ) improve aqueous solubility but reduce membrane permeability.
- Metabolic instability : In vivo oxidation of methyl groups (e.g., CYP450-mediated) can deactivate compounds .
- Assay variability : Standardize cytotoxicity assays (MTT vs. resazurin) and cell passage numbers to reduce inter-lab variability .
Tables for Key Findings
Table 1 : Synthetic Yields and Characterization Data for Selected Derivatives
| Compound | Yield (%) | Melting Point (°C) | ¹H NMR Key Peaks |
|---|---|---|---|
| 4f | 62 | 104–106 | δ 2.58 (CH₃), 5.85 (-OH) |
| 2c | 78 | 160–162 | δ 3.76 (morpholine-CH₂) |
| 27 | 63 | N/A (oil) | δ 7.26 (aromatic H) |
Table 2 : Impact of Substituents on Biological Activity
| Derivative | Substituent | IC₅₀ (µM) | Mechanism |
|---|---|---|---|
| 4g | 4-NO₂ | 13.49 | Topo II inhibition |
| 8c | 4-F | 43.24 | Kinase inhibition |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
